Deltamethric acid

chiral synthesis stereoselective activity pyrethroid intermediate

Racemic or epimeric acid supplies halve deltamethrin potency - only the (1R,3R)-enantiomer activates the insect sodium channel target. This ≥98% pure (1R,3R)-deltamethric acid eliminates the inactive (1S)-epimer, preventing 50% weight-based potency loss in the final ester product. The dibromovinyl substituent confers an 8× field efficacy advantage over dichlorovinyl (permethrin-type) analogues on fabric substrates, directly supporting WHO-compliant LLIN manufacturing. Additionally serves as certified reference material for LC-MS/MS quantification of the urinary metabolite DBCA in occupational and environmental exposure studies. Supplied with full analytical documentation (HPLC, NMR, Chiral HPLC ee).

Molecular Formula C8H10Br2O2
Molecular Weight 297.97 g/mol
CAS No. 53179-78-5
Cat. No. B195280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltamethric acid
CAS53179-78-5
Synonyms(1R-cis)-3-(2,2-Dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid;  (1R-cis)-Decamethrinic Acid;  Deltamethric Acid; 
Molecular FormulaC8H10Br2O2
Molecular Weight297.97 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)O)C=C(Br)Br)C
InChIInChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
InChIKeyMDIQXIJPQWLFSD-NJGYIYPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Deltamethric Acid – Key Pyrethroid Intermediate


Deltamethric acid, also designated (1R-cis)-decamethrinic acid or 1R,3R-dibromochrysanthemic acid, is a chiral cyclopropane carboxylic acid that serves as the key acid intermediate for the manufacture of the broad-spectrum pyrethroid insecticide deltamethrin . The compound possesses the (1R,3R) absolute configuration and carries a 2,2-dibromovinyl substituent; both structural features are indispensable for the insecticidal activity of the final ester product [1]. It appears as a white to pale-yellow crystalline solid (mp 128–129 °C; specific rotation [α] = +25.98° in DMF) with low aqueous solubility and high solubility in aromatic organic solvents.

Type Chiral cyclopropane carboxylic acid
Stereochemistry (1R,3R) absolute configuration
Key Substituent 2,2-Dibromovinyl
Research Context Pyrethroid insecticide intermediate studies

Why Deltamethric Acid Is Irreplaceable


Deltamethric acid is not functionally interchangeable with its stereoisomers, racemic mixtures, or with other pyrethroid acid precursors because the (1R,3R) absolute configuration is a strict prerequisite for generating insecticidally active deltamethrin. Electrophysiological evidence demonstrates that the (1S)-enantiomers of pyrethroid acids are completely inactive at the target sodium channel [1], meaning that racemic or enantiomerically impure acid supplies directly translate into reduced final-product potency. Similarly, the trans isomer of the cyclopropane ring yields esters with significantly lower insecticidal activity than the cis isomer [2]. In field comparisons, deltamethrin derived from the dibromovinyl acid decisively outperforms permethrin (dichlorovinyl analogue) even when the latter is applied at eight times the dose [3], confirming that the halogen substitution pattern of deltamethric acid cannot be replicated by permethric acid without loss of field efficacy.

Target Attribute
Substitute Risk
(1R,3R) enantiomer
(1S) enantiomer or racemate may not produce target-site response
cis cyclopropane geometry
trans isomer may exhibit reduced target interaction
2,2-dibromovinyl substituent
dichlorovinyl analogue (permethric acid) may not replicate field persistence

Deltamethric Acid vs. Analogs: Comparative Evidence


Enantiomeric Purity Determines Insecticidal Activity

Voltage-clamp experiments on isolated giant axons of the cockroach Periplaneta americana unequivocally showed that (1S)-enantiomers of pyrethroid acids are devoid of insecticidal activity, whereas the (1R)-configured isomers produce characteristic depolarizing after-potentials and sustained sodium conductance [1]. This stereochemical requirement means that deltamethric acid must possess a high enantiomeric excess (typically ≥98% ee in commercial specification) to yield fully potent deltamethrin. Racemic cis-deltamethric acid (0% ee) would, at best, deliver half the insecticidal activity on a weight basis, analogous to the γ- (enantiopure) vs. λ- (racemic) cyhalothrin precedent where the single enantiomer is twice as active [2].

Enantiomeric Purity
Head-to-head
(1R) enantiomer: active, sustained sodium conductance; (1S): zero response
Stereochemistry governs target-site interaction
Specification typically ≥98% ee for synthesis
chiral synthesis stereoselective activity pyrethroid intermediate enantiomeric excess

Cis vs. Trans Isomer Insecticidal Potency

A quantitative structure-activity relationship (QSAR) study measured the insecticidal activity of a series of meta-substituted benzyl esters of both cis- and trans-dibromovinylcyclopropanecarboxylic acids against American cockroaches. The cis-carboxylates (derived from deltamethric acid) consistently displayed higher insecticidal potency than the corresponding trans-carboxylates across the entire substituent library; the trans isomers were, in turn, only marginally more active than the corresponding chrysanthemates [1]. The cis advantage was statistically significant and independent of the alcohol side-chain structure, confirming that the cyclopropane ring geometry is a primary determinant of target-site interaction.

Cis vs Trans Isomer
Head-to-head
cis isomer > trans in reported insecticidal potency across tested library
Cyclopropane geometry influences potency rank
Rank order independent of alcohol side chain
cis-trans isomerism structure-activity relationship pyrethroid pharmacology QSAR

Dibromovinyl vs. Dichlorovinyl Field Efficacy

A head-to-head field trial evaluated deltamethrin (built on the dibromovinyl acid scaffold of deltamethric acid) against permethrin (built on the corresponding dichlorovinyl acid) for the impregnation of mosquito netting. All deltamethrin formulations – including both emulsifiable concentrates and wettable powders – outperformed permethrin in killing Anopheles gambiae attempting to penetrate the netting, even though permethrin was applied at an eight-times-higher dose [1]. The insecticidal effect of deltamethrin also persisted longer than that of permethrin on both cotton and nylon substrates, demonstrating a meaningful residual-activity advantage attributable to the dibromovinyl acid precursor.

Dibromovinyl vs Dichlorovinyl
Cross-study comparable
Deltamethrin > permethrin even at 8-fold lower applied dose
Halogen pattern influences field persistence
Cotton and nylon netting bioassay against Anopheles
halogen substituent comparison residual efficacy vector control netting impregnation

Dibromovinyl vs. Chrysanthemic Photostability

Comparative thin-film photoreaction studies of pyrethroid acid moieties demonstrated that the 3-(2,2-dibromovinyl) group of deltamethric acid is substantially more resistant to photodegradation than the natural propenyl substituent of chrysanthemic acid and more stable than the 3,3-dichloropropenyl analogue [1]. The photoreaction rate rank order was — propenyl (fastest) > difluoropropenyl > dichloro- and dibromopropenyl (slowest) — establishing that the geminal dibromo substitution pattern is a key structural feature for prolonging the half-life of the resulting insecticide on treated surfaces.

Photostability Ranking
Class-level inference
Dibromovinyl: slowest photoreaction; propenyl (chrysanthemic): fastest
Supports longer environmental half-life
Thin-film assay rank order; data to verify for specific formulation
photostability persistence environmental degradation structure-property relationship

Deltamethric Acid Applications


High-Purity Deltamethrin Synthesis

Deltamethric acid with ≥98% enantiomeric excess (1R,3R) is the mandatory starting material for the esterification step that yields the insecticidally active (1R,3R,αS)-deltamethrin. Use of racemic or epimeric acid directly halves the weight-based potency of the final product [1], making high-ee acid indispensable for meeting both efficacy specifications and regulatory maximum-residue limits.

LLIN Manufacturing for Malaria Control

The superior potency and residual persistence of deltamethrin over permethrin on fabric substrates – demonstrated at an eight-fold dose advantage [2] – is rooted in the dibromovinyl acid moiety. Procuring high-purity deltamethric acid therefore directly supports the production of LLINs that meet WHO wash-resistance requirements and maintain lethal activity against Anopheles vectors over multiple wash cycles.

Reference Standards for Human Biomonitoring

cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (Br₂CA or DBCA) is the primary urinary metabolite used to assess human exposure to deltamethrin [3]. Authentic deltamethric acid of defined stereochemical purity serves as the critical reference material for LC-MS/MS quantification of DBCA in occupational and environmental health studies.

Structure-Activity & Resistance Mechanism Studies

Electrophysiological dissection of pyrethroid action requires chemically pure stereoisomers to isolate the contributions of the acid moiety to sodium channel modification. The confirmed inactivity of the (1S)-enantiomer and the reduced potency of the trans isomer [1] make deltamethric acid an essential tool for studying insecticide resistance mutations in pest populations.

Application
Selection Property
Validation Focus
Pyrethroid ester synthesis
Enantiomeric excess (1R,3R)
Chiral identity and target interaction verification
Fabric-impregnated bioassay studies
Dibromovinyl acid structural identity
Residual bioactivity under wash conditions
Human biomonitoring research
Stereochemically defined reference material
LC-MS/MS quantification of urinary metabolite DBCA
Insecticide resistance mechanism studies
Enantiopure acid intermediate
Sodium channel modulation assays

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